O-3 Benzyl vs. O-3 Acetyl: Temperature-Dependent α-Stereoselectivity in Glucosylation
In a systematic comparison of N-phenyltrifluoroacetimidoyl donors, the 3-O-benzyl-protected donor exhibited superior α-stereoselectivity compared to the 3-O-acetyl-protected donor under standard low-temperature glycosylation conditions (-35 °C) when glycosylating a secondary alcohol acceptor. However, increasing the reaction temperature to 0 °C elevated the α-selectivity of both donors, making their stereochemical outcomes nearly equivalent [1]. This demonstrates that the 3-O-benzyl group can be tuned to achieve α-selectivity comparable to the 3-O-acetyl group, but without the risk of acyl migration that plagues acetyl groups during multi-step syntheses.
| Evidence Dimension | α-Stereoselectivity (α:β ratio) in glycosylation of secondary alcohol acceptor with N-phenyltrifluoroacetimidoyl donors |
|---|---|
| Target Compound Data | 3-O-benzyl donor (4,6-di-O-benzyl protected): Higher α-selectivity than 3-O-acetyl analog at -35 °C; α-selectivity increases to near-equivalence with 3-O-acetyl donor at 0 °C |
| Comparator Or Baseline | 3-O-acetyl donor (4,6-di-O-benzyl protected): Very low or no α-stereoselectivity at -35 °C; increased α-selectivity at 0 °C |
| Quantified Difference | At -35 °C, 3-O-benzyl donor provides α-selectivity advantage over 3-O-acetyl donor (exact α:β ratios not reported numerically in abstract); at 0 °C, stereoselectivities become almost equal |
| Conditions | N-phenyltrifluoroacetimidoyl glucosyl donors bearing 4,6-di-O-benzyl protecting groups; glycosylation of secondary alcohol acceptor; temperatures: -35 °C and 0 °C |
Why This Matters
This evidence confirms that the 3-O-benzyl group offers tunable stereocontrol and avoids acyl migration, making it a safer choice for complex oligosaccharide syntheses requiring multiple orthogonal deprotection steps.
- [1] Komarova, B. S.; Orekhova, M. V.; Tsvetkov, Y. E.; Nifantiev, N. E. Is an acyl group at O-3 in glucosyl donors able to control α-stereoselectivity of glycosylation? The role of conformational mobility and the protecting group at O-6. Carbohydr. Res. 2014, 384, 70–86. DOI: 10.1016/j.carres.2013.11.016 View Source
